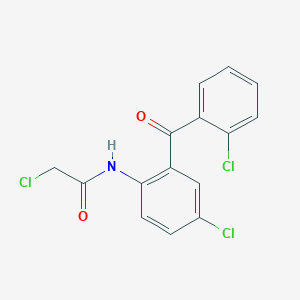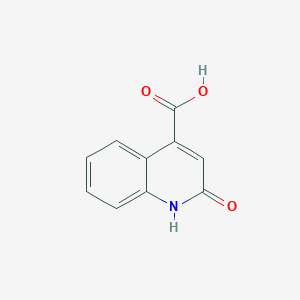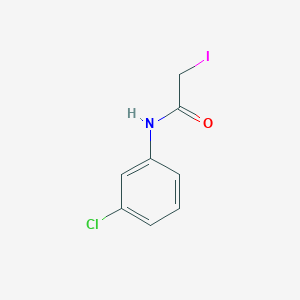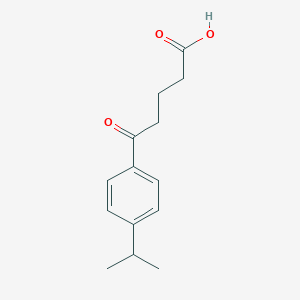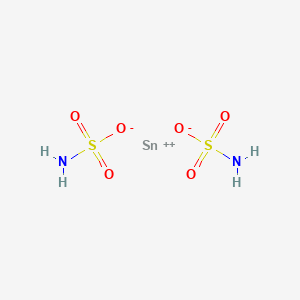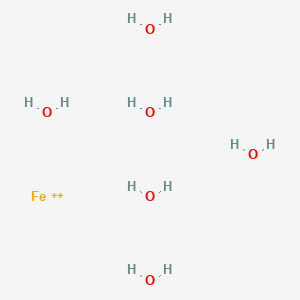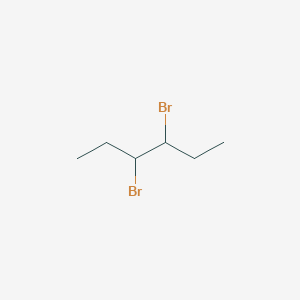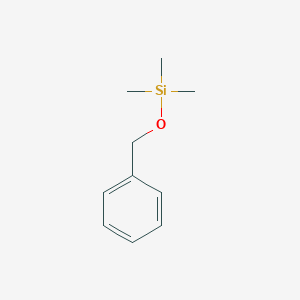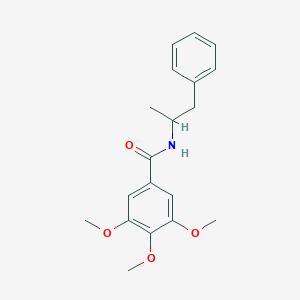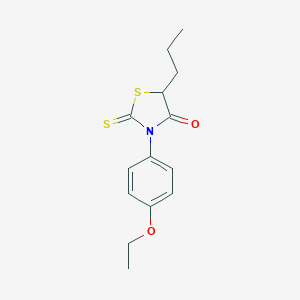
3-(p-Ethoxyphenyl)-5-propylrhodanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(p-Ethoxyphenyl)-5-propylrhodanine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the rhodanine family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-(p-Ethoxyphenyl)-5-propylrhodanine is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with various cellular targets. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-(p-Ethoxyphenyl)-5-propylrhodanine are diverse. It has been shown to induce apoptosis in cancer cells, inhibit the growth of various microorganisms, and reduce inflammation in animal models. Additionally, it has been found to possess antioxidant properties, which may help protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(p-Ethoxyphenyl)-5-propylrhodanine in lab experiments is its high yield during synthesis. Additionally, this compound exhibits a broad range of biological activities, making it useful for studying various cellular processes. However, one limitation of using this compound is its potential toxicity. Therefore, caution must be taken when handling and using this compound in lab experiments.
Orientations Futures
There are several future directions for the study of 3-(p-Ethoxyphenyl)-5-propylrhodanine. One direction is to further investigate its potential as an anticancer agent. Additionally, more research is needed to understand the mechanism of action of this compound and its potential interactions with other cellular targets. Furthermore, there is a need to evaluate the safety and efficacy of this compound in animal models and eventually in clinical trials. Finally, the development of more efficient and cost-effective synthesis methods for 3-(p-Ethoxyphenyl)-5-propylrhodanine could facilitate its use in future research.
Méthodes De Synthèse
The synthesis of 3-(p-Ethoxyphenyl)-5-propylrhodanine involves the reaction of 3-(p-Ethoxyphenyl)-2-propen-1-one with thiourea in the presence of a catalytic amount of hydrochloric acid. This reaction yields 3-(p-Ethoxyphenyl)-5-propylrhodanine as a yellow crystalline solid with a high yield.
Applications De Recherche Scientifique
3-(p-Ethoxyphenyl)-5-propylrhodanine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antimicrobial, and antiviral activities. Additionally, it has been found to possess anti-inflammatory and antioxidant properties.
Propriétés
Numéro CAS |
19334-80-6 |
|---|---|
Nom du produit |
3-(p-Ethoxyphenyl)-5-propylrhodanine |
Formule moléculaire |
C14H17NO2S2 |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
3-(4-ethoxyphenyl)-5-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H17NO2S2/c1-3-5-12-13(16)15(14(18)19-12)10-6-8-11(9-7-10)17-4-2/h6-9,12H,3-5H2,1-2H3 |
Clé InChI |
JUBVCCTUSMVTKY-UHFFFAOYSA-N |
SMILES |
CCCC1C(=O)N(C(=S)S1)C2=CC=C(C=C2)OCC |
SMILES canonique |
CCCC1C(=O)N(C(=S)S1)C2=CC=C(C=C2)OCC |
Synonymes |
3-(p-Ethoxyphenyl)-5-propylrhodanine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



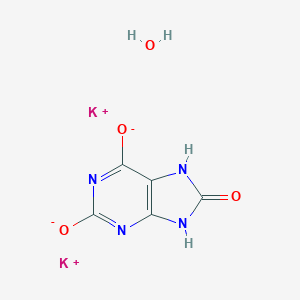
![N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B106736.png)
